molecular formula C23H30N4O2S B6072603 5-amino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-(2,2,6,6-tetramethylpiperidin-4-yl)-1,2-dihydro-3H-pyrrol-3-one

5-amino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-(2,2,6,6-tetramethylpiperidin-4-yl)-1,2-dihydro-3H-pyrrol-3-one

Cat. No.: B6072603
M. Wt: 426.6 g/mol
InChI Key: XBIQVBBDUKEZNF-UHFFFAOYSA-N
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Description

5-amino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-(2,2,6,6-tetramethylpiperidin-4-yl)-1,2-dihydro-3H-pyrrol-3-one is a complex organic compound that features a thiazole ring, a methoxyphenyl group, and a tetramethylpiperidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-(2,2,6,6-tetramethylpiperidin-4-yl)-1,2-dihydro-3H-pyrrol-3-one typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of a suitable α-haloketone with thiourea under basic conditions.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic substitution reaction.

    Formation of the Pyrrolone Ring: The pyrrolone ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.

    Introduction of the Tetramethylpiperidinyl Group: This group can be introduced via a reductive amination reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group.

    Reduction: Reduction reactions can occur at the carbonyl group in the pyrrolone ring.

    Substitution: Nucleophilic substitution reactions can occur at the thiazole ring and the methoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products

    Oxidation: Oxidation of the methoxyphenyl group can lead to the formation of quinones.

    Reduction: Reduction of the carbonyl group can yield alcohols.

    Substitution: Substitution reactions can yield a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

In biological research, this compound can be used as a probe to study enzyme activity and receptor binding. Its structural features make it a potential candidate for drug development.

Medicine

In medicine, this compound can be investigated for its potential therapeutic effects. Its ability to interact with biological targets makes it a promising candidate for the development of new drugs.

Industry

In industry, this compound can be used in the development of new materials with unique properties. Its structural features can impart desirable characteristics such as stability and reactivity.

Mechanism of Action

The mechanism of action of 5-amino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-(2,2,6,6-tetramethylpiperidin-4-yl)-1,2-dihydro-3H-pyrrol-3-one involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets through various pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-(2,2,6,6-tetramethylpiperidin-4-yl)-1,2-dihydro-3H-pyrrol-3-one
  • 5-amino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-(2,2,6,6-tetramethylpiperidin-4-yl)-1,2-dihydro-3H-pyrrol-2-one

Uniqueness

The uniqueness of 5-amino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-(2,2,6,6-tetramethylpiperidin-4-yl)-1,2-dihydro-3H-pyrrol-3-one lies in its specific combination of functional groups and structural features. This combination imparts unique reactivity and biological activity, making it distinct from other similar compounds.

Properties

IUPAC Name

5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-(2,2,6,6-tetramethylpiperidin-4-yl)-2H-pyrrol-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N4O2S/c1-22(2)10-15(11-23(3,4)26-22)27-12-18(28)19(20(27)24)21-25-17(13-30-21)14-6-8-16(29-5)9-7-14/h6-9,13,15,24,26,28H,10-12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBIQVBBDUKEZNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1)(C)C)N2CC(=C(C2=N)C3=NC(=CS3)C4=CC=C(C=C4)OC)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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